![molecular formula C13H16N2O2 B3093370 (3R)-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 1243086-77-2](/img/structure/B3093370.png)
(3R)-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
Overview
Description
(3R)-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione, also known as Ro 15-4513, is a benzodiazepine derivative that has been extensively studied for its potential therapeutic applications in various neurological disorders. This compound has been found to exhibit unique pharmacological properties, making it a promising candidate for further research.
Scientific Research Applications
Synthetic Aspects and Biological Activities
Benzodiazepines, including variants like "(3R)-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione," are pivotal in pharmaceuticals due to their wide range of biological activities such as anticonvulsion, anti-anxiety, and sedative effects. Research on these compounds focuses on developing new synthetic methods and understanding their biological implications. (Teli et al., 2023) provided a comprehensive review on synthetic strategies for 1,4- and 1,5-benzodiazepines, highlighting the importance of these compounds in medicinal chemistry.
Pharmacological Profile
Benzodiazepines and their derivatives have been studied for their efficacy in treating various disorders. For instance, lurasidone, a novel benzothiazole antipsychotic, demonstrates the complex pharmacodynamics associated with benzodiazepine-related compounds, including efficacy in treating bipolar depression and schizophrenia. (Pompili et al., 2018) discussed the specific pharmacodynamic profile of lurasidone, which might share underlying mechanisms with other benzodiazepine derivatives.
Environmental Impact
The environmental presence and fate of benzodiazepines, including derivatives like "this compound," are crucial areas of study. (Kosjek et al., 2012) explored the environmental occurrence, persistence, and transformation of benzodiazepines in water treatment, indicating the potential environmental risks associated with these compounds.
properties
IUPAC Name |
(3R)-3-(2-methylpropyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8(2)7-11-13(17)14-10-6-4-3-5-9(10)12(16)15-11/h3-6,8,11H,7H2,1-2H3,(H,14,17)(H,15,16)/t11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMSPSNUIDGTME-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC2=CC=CC=C2C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1C(=O)NC2=CC=CC=C2C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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